![molecular formula C24H21BrN2O5S B2366855 N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide CAS No. 313531-51-0](/img/structure/B2366855.png)
N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide
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Description
N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide, also known as BBr 3464, is a chemical compound that has gained significant attention in the field of cancer research due to its potential as an anticancer agent. This compound belongs to the class of DNA-binding agents, which are known to inhibit the growth of cancer cells by interfering with the replication and transcription of DNA. In
Scientific Research Applications
Chemoselective Synthesis
N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide and its derivatives are involved in chemoselective synthesis processes. For instance, N-benzoylation of aminophenols with benzoylisothiocyanates has been explored, leading to the production of N-(2-hydroxyphenyl)benzamides, compounds of biological interest (Singh, Lakhan, & Singh, 2017).
Interaction with Biological Molecules
The interaction of similar compounds with biological molecules is also a key area of research. N-sulfinylbenzamide, for instance, has been studied for its reaction with styrene oxide, leading to various products of potential biological significance (Tsuge & Mataka, 1971).
Potential Antifungal Applications
N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including compounds with structural similarities to N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide, have shown antifungal properties against pathogens like Botrytis cinerea, Myrothecium, and Verticillium dahliae (Weiqun, Wen, Liqun, & Xianchen, 2005).
Spectroscopic Characterization and Synthesis
The synthesis and spectroscopic characterization of similar compounds are also subjects of study. For example, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide has been synthesized and characterized, providing insights into its crystal structure and molecular interactions (Saeed, Rashid, Bhatti, & Jones, 2010).
Application in Medicinal Chemistry
These compounds have potential applications in medicinal chemistry. A study on novel sulfamoyl benzamides, which are structurally related, as selective CB(2) agonists with improved in vitro metabolic stability, highlights their potential in therapeutic contexts (Sellitto et al., 2010).
properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O5S/c25-19-8-11-22(21(16-19)23(28)17-4-2-1-3-5-17)26-24(29)18-6-9-20(10-7-18)33(30,31)27-12-14-32-15-13-27/h1-11,16H,12-15H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZDVAWXBNZOAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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